1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-5-amine
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Overview
Description
1-[(3-Fluorophenyl)methyl]-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group attached to the triazole ring, which imparts unique chemical and biological properties.
Preparation Methods
The synthesis of 1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzyl chloride and 1H-1,2,4-triazole.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydride or potassium carbonate to deprotonate the triazole, making it nucleophilic.
Nucleophilic Substitution: The nucleophilic triazole attacks the electrophilic carbon of the 3-fluorobenzyl chloride, resulting in the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve optimization of reaction conditions to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-[(3-Fluorophenyl)methyl]-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Coupling Reactions: The triazole ring can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium or copper, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-[(3-Fluorophenyl)methyl]-1H-1,2,4-triazol-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the triazole ring can participate in hydrogen bonding and other interactions. This compound may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects.
Comparison with Similar Compounds
1-[(3-Fluorophenyl)methyl]-1H-1,2,4-triazol-5-amine can be compared with other similar compounds, such as:
1-[(4-Fluorophenyl)methyl]-1H-1,2,4-triazol-5-amine: Similar structure but with the fluorine atom in the para position, which may affect its chemical and biological properties.
1-[(3-Chlorophenyl)methyl]-1H-1,2,4-triazol-5-amine: Contains a chlorine atom instead of fluorine, leading to differences in reactivity and biological activity.
1-[(3-Methylphenyl)methyl]-1H-1,2,4-triazol-5-amine: The presence of a methyl group instead of fluorine can alter its hydrophobicity and interaction with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-[(3-fluorophenyl)methyl]-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4/c10-8-3-1-2-7(4-8)5-14-9(11)12-6-13-14/h1-4,6H,5H2,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUYHGMLXNIPDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C(=NC=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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